6-Methoxyoxindole
Overview
Description
6-Methoxyoxindole, also known as 6-methoxy-1H-indole-2,3-dione, is an indole derivative that has shown promising biological activities. It is a semisynthetic compound that has been extensively studied for its diverse biological properties. The molecular formula is C9H9NO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COc1ccc2c(c1)NC(=O)C2
. The molecular weight is 163.173 Da .
Chemical Reactions Analysis
This compound has been used in the preparation of various compounds with potential biological activities. These include tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, potential anticancer immunomodulators , indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors , and diindolyloxyindoles as anticancer agents .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.173 Da . The melting point is 160-161 °C and the boiling point is 342.3 °C . It appears as a brown solid .
Scientific Research Applications
Anticonvulsant Properties
6-Methoxyoxindole derivatives have been studied for their anticonvulsant effects. For instance, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline was tested against audiogenic and electroconvulsive seizures in mice. This compound was found to attenuate both types of behavioral seizures and influenced serotonin levels in the brain, suggesting a serotonergic involvement in seizure control (Buckholtz, 1975).
Inhibition of Biological Pathways
Studies have identified compounds structurally related to this compound with inhibitory activities on biological pathways. For example, 6-Hydroxy-9'-methoxystaurosporinone, a bisindole alkaloid, exhibited hedgehog signal inhibitory activity (Shintani et al., 2010). Similarly, methoxy-substituted 3-formyl-2-phenylindoles, structurally related to this compound, have shown potential in inhibiting tubulin polymerization, a critical process in cell division (Gastpar et al., 1998).
Role in Metabolism and Biological Activities
The metabolism of isomeric methoxyoxindoles has been explored, with studies showing their transformation into phenolic metabolites through processes like O-demethylation and hydroxylation (Beckett & Morton, 1966). Additionally, compounds like 6-methoxy-2-benzoxazolinone, structurally related to this compound, demonstrated antifungal and anti-HIV reverse transcriptase activities, highlighting the diverse biological activities of these compounds (Wang & Ng, 2002).
Neuromodulatory Effects in the Retina
This compound derivatives, such as 6-Methoxy-tetrahydro-β-carboline, have been identified in the human retina. These compounds are suggested to act as neuromodulators, indicating their potential role in visual processing (Leino, 1984).
Photoreceptor Metabolism
Studies have shown that methoxyindoles, including this compound derivatives, can activate roddisk shedding in the retina, suggesting a link between these compounds and photoreceptor metabolism (Besharse & Dunis, 1983).
Fluorescence Applications
6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, is a novel fluorophore with properties useful in biomedical analysis. This compound demonstrates strong fluorescence in a wide pH range and has been applied as a fluorescent labeling reagent (Hirano et al., 2004).
Synthesis of Bioactive Compounds
This compound derivatives have been utilized in the synthesis of bioactive compounds, such as strychnofoline, which has anticancer activity. The synthesis of strychnofoline from 6-methoxytryptamine exemplifies the importance of this compound derivatives in pharmaceutical chemistry (Yu et al., 2018).
Material Hardening
In the field of material science, studies have shown that the hardness of organic solids, such as pharmaceuticals, can be engineered through the addition of 6-methoxy tautomers, a concept known as solid-solution strengthening (Mishra et al., 2015).
Pharmacological Activities
Scopoletin, a compound structurally related to this compound, has been the subject of various pharmacological studies, showing potential in areas such as antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities (Antika et al., 2022).
Inhibition of Inflammatory Cytokines
Scopoletin has also been studied for its ability to inhibit the production of inflammatory cytokines, indicating its potential in regulating inflammatory reactions mediated by mast cells (Moon et al., 2007).
Antimicrobial Properties
Indolequinones, such as 6-methoxyindole-4,7-quinone, derived from marine organisms like the muricid gastropod Drupella fragum, have demonstrated moderate antimicrobial activities, further underscoring the diverse biological applications of this compound and its derivatives (Fukuyama et al., 1998).
Mechanism of Action
Target of Action
6-Methoxyoxindole is a derivative of indole, a heterocyclic compound that is found in many biologically active molecules . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For example, some indole derivatives have been found to inhibit the activity of certain enzymes, modulate immune responses, and interfere with the replication of viruses .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Methoxyoxindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tryptophan dioxygenase, which is involved in the catabolism of tryptophan. This compound can act as an inhibitor of this enzyme, thereby affecting the levels of tryptophan and its metabolites. Additionally, this compound has been shown to interact with myeloperoxidase, inhibiting its chlorinating activity and the generation of hypochlorous acid by activated leukocytes .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of myeloperoxidase by binding to its active site, preventing the formation of hypochlorous acid. Additionally, it can interact with DNA and RNA, influencing gene expression by modulating transcriptional and post-transcriptional processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its stability can be influenced by factors such as pH, temperature, and exposure to light. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have indicated that prolonged exposure to this compound can result in sustained inhibition of inflammatory pathways and persistent anticancer effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it has been observed to exert anti-inflammatory and anticancer effects without significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s beneficial effects plateau beyond a certain dosage, and further increases in dosage lead to toxic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with tryptophan dioxygenase also affects the kynurenine pathway, a major route of tryptophan catabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via passive diffusion and is also actively transported by certain membrane transporters. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its activity and function. For instance, its interaction with nuclear receptors can modulate gene expression and cellular responses .
Properties
IUPAC Name |
6-methoxy-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOQGUGIJKUSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383153 | |
Record name | 6-METHOXYOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-19-6 | |
Record name | 6-METHOXYOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyoxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.